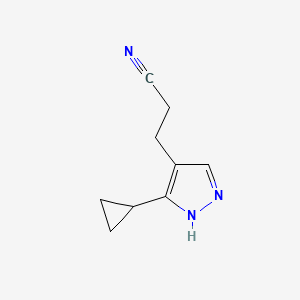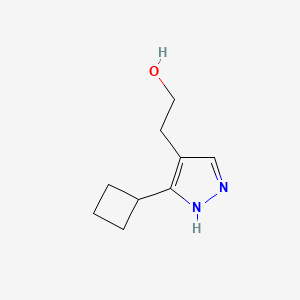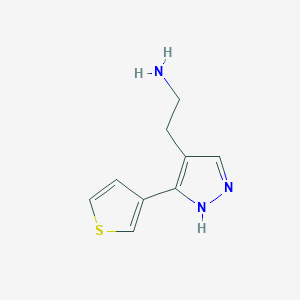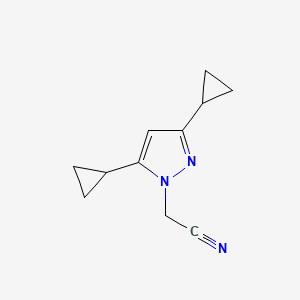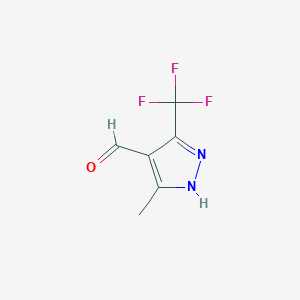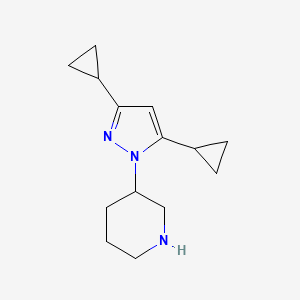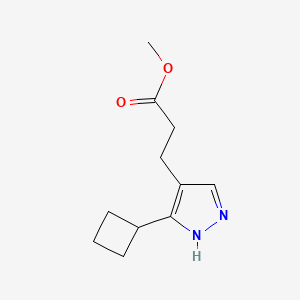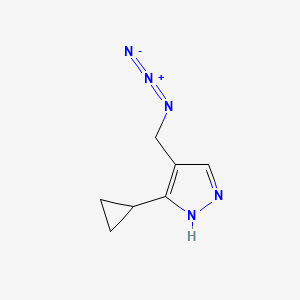
Methyl 4-chloro-3,5-difluorobenzoate
説明
“Methyl 4-chloro-3,5-difluorobenzoate” is a chemical compound with the CAS Number: 1261869-25-3 . It has a molecular weight of 206.58 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .
科学的研究の応用
Synthesis and Chemical Transformation
Methyl 4-chloro-3,5-difluorobenzoate serves as a pivotal intermediate in the synthesis of various organic compounds. For instance, it has been used in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showcasing regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives. This process highlights the strategic use of fluorine atoms to direct metallation, underscoring its utility in organic synthesis (Thornton & Jarman, 1990).
Photochemical Transformations
In photochemistry, this compound has been utilized in studies exploring the IR spectrum, structure, and photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene. These investigations provide insights into the photolysis processes and the synthesis of alkynylchlorocyclopropanes, revealing its potential in photochemical applications and the development of synthetic methodologies (Gvozdev et al., 2021).
Protoporphyrinogen IX Oxidase Inhibitors
Additionally, this compound has been identified in the structures of certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Such studies are significant for understanding the structural basis of enzyme inhibition and could inform the development of herbicides or pharmaceuticals targeting specific enzymatic pathways (Li et al., 2005).
Methodological Advances
Research also extends to methodological advances in organic synthesis. For example, an efficient procedure for the high-yield synthesis of 4-substituted 3,5-dinitropyrazoles using 4-chloro-3,5-dinitropyrazole was developed, demonstrating the versatility of such chloro- and difluorobenzoate derivatives in nucleophilic substitution reactions to synthesize heterocyclic compounds (Dalinger et al., 2012).
Fluorescent Sensor Development
The compound has also been involved in the development of a highly sensitive, single selective, fluorescent sensor for Al3+ detection, showcasing its potential in the creation of new materials for environmental monitoring and bioimaging applications (Ye et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
methyl 4-chloro-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAJBQJJZZJJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



